molecular formula C15H20O2 B3023753 Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone CAS No. 898774-31-7

Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone

Cat. No.: B3023753
CAS No.: 898774-31-7
M. Wt: 232.32 g/mol
InChI Key: BNXVIQQHXJRIBV-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photochemistry of Cyclopentenyl Methyl Ketones

Cyclopentenyl methyl ketones, closely related to Cyclopentyl 2-(2-methoxyphenyl)ethyl ketone, undergo various photochemical reactions. For instance, 2-Cyclopentenyl and 3-phenyl-2-cyclopentenyl methyl ketones exhibit a 1,3-acetyl shift upon direct irradiation, leading to photochemically non-interconverting endo and exo bicyclo-pentyl methyl ketones through the oxa-di-π-methane rearrangement. This reaction is sensitive to the presence of specific substituents, influencing the reaction pathway and the products formed (Gonzenbach et al., 1977).

Cyclization Reactions

Cyclization reactions are a critical area of research involving compounds like this compound. The synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone derivatives highlights the potential of such compounds in regioselective cyclization processes. These reactions proceed via alkylideneaminyl radical intermediates, showcasing the intricate mechanisms and potential synthetic applications of these ketones in constructing complex heterocyclic structures (Uchiyama et al., 1998).

Role in Nazarov Cyclization

The role of methoxy groups in the Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one has been studied, shedding light on the gas-phase and solution-phase cyclization processes. This research demonstrates how the methoxy group facilitates proton migrations essential for cyclization and fragmentation, providing insights into the mechanistic aspects of cyclization reactions involving methoxy-substituted ketones (Cyriac et al., 2014).

Synthesis of Functionalized Cyclopentanes

This compound derivatives have been utilized in the synthesis of highly functionalized cyclopentanes through [3+2] cycloaddition reactions. These reactions, catalyzed by triflic imide, demonstrate the versatility of such ketones in constructing complex molecular architectures, highlighting their significance in synthetic chemistry (Takasu et al., 2006).

Properties

IUPAC Name

1-cyclopentyl-3-(2-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-17-15-9-5-4-8-13(15)10-11-14(16)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXVIQQHXJRIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644208
Record name 1-Cyclopentyl-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-31-7
Record name 1-Cyclopentyl-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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